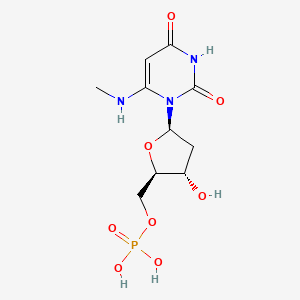
2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is a pyrimidine nucleotide analog. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and the uracil base is modified with a methylamino group at the 6th position. This compound is significant in various biochemical and pharmaceutical research fields due to its structural similarity to natural nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Nitration: The uridine derivative undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The amino group is methylated using methyl iodide (CH3I) to form the methylamino group.
Phosphorylation: Finally, the 5’ hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form corresponding oxides.
Reduction: Reduction reactions can target the phosphate group or the uracil base.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamino position.
Applications De Recherche Scientifique
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound serves as a probe in studying DNA replication and repair mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to inhibition of cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase, thereby interfering with the synthesis of thymidine triphosphate (dTTP) and subsequent DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Similar in structure but with a hydroxymethyl group instead of a methylamino group.
Fluorodeoxyuridylate: Contains a fluorine atom at the 5th position of the uracil base.
Uridine monophosphate: The ribose retains the hydroxyl group at the 2’ position, and the uracil base is unmodified.
Uniqueness
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific enzymes and nucleic acid structures, making it a valuable tool in biochemical research and therapeutic development.
Propriétés
Numéro CAS |
90015-87-5 |
|---|---|
Formule moléculaire |
C10H16N3O8P |
Poids moléculaire |
337.22 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-11-7-3-8(15)12-10(16)13(7)9-2-5(14)6(21-9)4-20-22(17,18)19/h3,5-6,9,11,14H,2,4H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,9+/m0/s1 |
Clé InChI |
YASUJDDTWGZGGN-CCGCGBOQSA-N |
SMILES isomérique |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
SMILES canonique |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


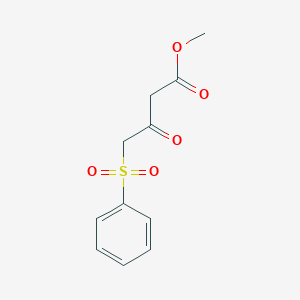
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)

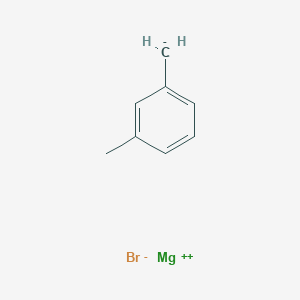

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
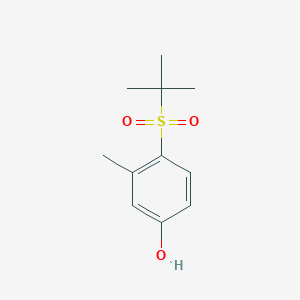
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

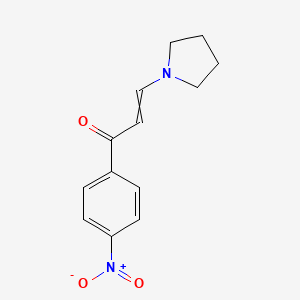
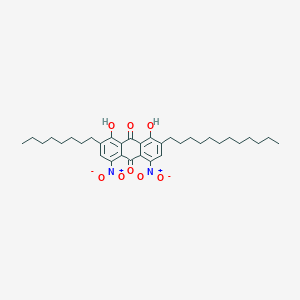
![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
